3,5-Di-tert-butylphenol

描述

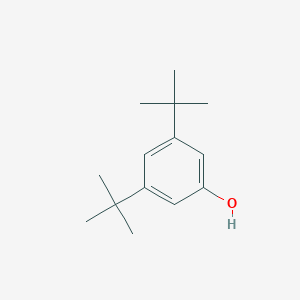

Chemical Identity: 3,5-Di-tert-butylphenol (3,5-DTBP) is a phenolic compound with the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol . Its IUPAC name is 3,5-bis(1,1-dimethylethyl)phenol, and it is characterized by two bulky tert-butyl groups at the 3rd and 5th positions of the phenolic ring. Key identifiers include CAS No. 750735, ChemSpider ID 63989, and a melting point range of 87–91°C .

准备方法

合成路线和反应条件: 3,5-二叔丁基苯酚可以通过苯酚在酸性催化剂存在下与异丁烯烷基化合成。 反应通常在高温高压下进行,以确保完全转化 .

工业生产方法: 在工业生产中,3,5-二叔丁基苯酚通过苯酚与叔丁醇在强酸催化剂(如硫酸)存在下反应制备。 反应在受控条件下进行,以最大限度地提高产率和纯度 .

反应类型:

常用试剂和条件:

氧化: 高锰酸钾、过氧化氢。

还原: 锂铝氢化物。

取代: 卤素、硝化剂。

主要生成物:

氧化: 醌类化合物。

还原: 醇类化合物。

取代: 卤代苯酚、硝基苯酚。

科学研究应用

Antioxidant Applications

One of the primary applications of DTBP is as an antioxidant. It is utilized in various formulations to prevent oxidative degradation of materials, particularly in plastics and rubber. The effectiveness of DTBP as an antioxidant has been demonstrated through numerous studies, where it has been shown to inhibit lipid peroxidation and protect against oxidative stress .

Case Study: Antioxidant Efficacy

A study published in Food Chemistry evaluated the antioxidant activity of DTBP in food systems. The results indicated that DTBP effectively reduced oxidative rancidity in lipid-rich foods, thereby extending shelf life and maintaining nutritional quality .

Pharmaceutical Applications

DTBP has shown promise in pharmaceutical applications due to its low toxicity and high antioxidant activity. Research indicates that derivatives of DTBP may have hypoglycemic effects, making them potential candidates for diabetes treatment. A recent patent describes a derivative of DTBP that exhibits significant antioxidant activity and low toxicity while demonstrating hypoglycemic effects .

Case Study: Hypoglycemic Activity

In a pharmacological study, a new derivative of DTBP was tested for its effects on blood glucose levels in diabetic rats. The compound not only lowered blood glucose but also improved liver glycogen accumulation, suggesting potential therapeutic benefits for managing diabetes .

Food Contact Materials

DTBP is also used as an additive in food contact materials. The European Food Safety Authority (EFSA) has assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters for use in polyolefins intended for food packaging. The EFSA concluded that there are no safety concerns when used appropriately .

Table: Safety Evaluation Summary

| Application Area | Findings |

|---|---|

| Food Contact Materials | No safety concerns if migration < 0.05 mg/kg |

| Antioxidant Efficacy | Effective in preventing oxidative rancidity |

| Pharmaceutical Potential | Hypoglycemic effects observed |

Environmental Applications

Research has indicated that DTBP can also play a role in environmental remediation processes. Its ability to degrade certain pollutants makes it a candidate for use in bioremediation strategies aimed at detoxifying contaminated environments .

Case Study: Environmental Remediation

A study investigated the degradation of DTBP by microbial strains capable of utilizing it as a carbon source. Results showed significant reduction in DTBP concentration within a few days, indicating its potential use in bioremediation efforts for sites contaminated with phenolic compounds .

作用机制

The mechanism by which 3,5-Di-tert-butylphenol exerts its effects involves the inhibition of oxidative processes. It acts by scavenging reactive oxygen species (ROS) and preventing the formation of free radicals. This antioxidant activity is crucial in protecting cells and tissues from oxidative damage . Additionally, it has been shown to impede the biofilm formation of certain bacteria by downregulating specific genes involved in biofilm production .

相似化合物的比较

Physicochemical Properties :

- SMILES : CC(C)(C)c1cc(O)cc(c1)C(C)(C)C

- InChI Key : ZDWSNKPLZUXBPE-UHFFFAOYSA-N

- Hazard Classification : Skin corrosion (Category 1B), WGK 3 (highly water-hazardous) .

Biological Significance :

3,5-DTBP exhibits antifungal , antibiofilm , and anticariogenic properties. It disrupts Candida biofilms, induces reactive oxygen species (ROS) accumulation, and inhibits Streptococcus mutans acidogenicity, a key pathogen in dental caries .

Comparison with Structurally Similar Phenolic Compounds

Structural Isomers and Analogues

Table 1: Key Structural and Functional Differences

Bioactivity and Mechanism

Antimicrobial Potency :

- 3,5-DTBP shows broad-spectrum antifungal activity against Candida spp. by disrupting membrane integrity and biofilm formation .

- In contrast, 2,4-DTBP demonstrates selective efficacy against C. acnes but is less potent than 3,5-DTBP in biofilm inhibition .

- 3,5-Di-tert-butylcatechol (a catechol derivative) exhibits stronger anticancer activity, suppressing benzo(a)pyrene-induced neoplasia in mice .

ROS Induction :

3,5-DTBP uniquely induces ROS accumulation, a mechanism critical for its antifungal and anticariogenic effects . This property is absent in 2,4-DTBP and 2,6-DTBP.

Chemical Reactivity

- Chlorination: 3,5-DTBP forms a stable keto tautomer upon dichlorination, unlike ortho-quinol dichlorides formed by less sterically hindered phenols .

- Oxygenation: Copper-catalyzed aerobic oxygenation of 3,5-DTBP proceeds via a side-on peroxodicopper(II) intermediate, a pathway distinct from 4-tert-butylphenol due to steric effects .

生物活性

3,5-Di-tert-butylphenol (DTBP) is a compound known for its significant biological activities, particularly as an antioxidant and potential therapeutic agent. This article explores the biological activity of DTBP, highlighting its mechanisms of action, antioxidant properties, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by two tert-butyl groups attached to the phenolic ring at the 3 and 5 positions. This structure contributes to its unique chemical properties, influencing its biological activity.

Antioxidant Activity

Mechanism of Action

DTBP exhibits strong antioxidant properties, primarily through its ability to scavenge free radicals. The presence of hydroxyl groups in phenolic compounds allows for electron donation, stabilizing free radicals and preventing oxidative damage.

Research Findings

A study demonstrated that DTBP has a notable IC50 value of approximately 174.09 µg/ml in DPPH radical scavenging assays, indicating its effectiveness compared to other phenolic compounds like 2,4-di-tert-butylphenol (IC50 = 253.76 µg/ml) and crude extracts (IC50 = 385.34 µg/ml) . The antioxidant activity of DTBP has been attributed to the stability of its radical structures, which enhances its reactivity against oxidative species .

Inhibition of Enzymatic Activity

Cyclooxygenase (COX) Inhibition

Research indicates that DTBP can act as an inhibitor of COX enzymes. It has been shown to reduce the production of prostaglandins in stimulated cells, which is crucial for inflammatory responses. In vitro studies suggest that DTBP exhibits dual inhibition of COX-2 and lipoxygenase (5-LO), making it a candidate for anti-inflammatory therapies .

Anticancer Potential

Cell Viability Studies

In vitro evaluations have shown that DTBP can inhibit the proliferation of various cancer cell lines. For instance, analogs derived from DTBP demonstrated cytotoxic effects on human cancer cells, with significant reductions in cell viability observed at micromolar concentrations . The mechanism involves interference with cell signaling pathways that promote survival and proliferation.

Table: Biological Activities of this compound

Case Studies

-

Antioxidant Efficacy in Food Preservation

A study explored the use of DTBP as a natural antioxidant in food packaging materials. The results indicated that DTBP effectively inhibited lipid peroxidation in food products, enhancing shelf life while ensuring safety against oxidative spoilage . -

Therapeutic Applications in Inflammation

In animal models, DTBP was tested for its anti-edemic and analgesic effects. The compound significantly reduced inflammation markers and pain responses, suggesting potential applications in treating inflammatory diseases .

化学反应分析

Nitration Reactions

Nitration of 3,5-DTBP proceeds under vigorous conditions due to steric hindrance. Key products include mono- and di-nitro derivatives:

-

Mononitration : Reaction with 50% nitric acid in glacial acetic acid yields 2-nitro-3,5-di-tert-butylphenol (48% yield). Intramolecular hydrogen bonding stabilizes the product .

-

Dinitration : Using red fuming nitric acid and sulfuric acid produces 2,6-dinitro-3,5-di-tert-butylphenol (28% yield). Trinitration to form a picric acid analog is unsuccessful due to steric constraints .

Table 1: Nitration Products and Conditions

Halogenation Reactions

Halogenation occurs preferentially at the less hindered para position relative to the hydroxyl group:

-

Bromination : Refluxing with bromine in acetic acid yields 2,6-dibromo-3,5-di-tert-butylphenol (44% yield) .

-

Chlorination : Produces 2,6-dichloro-3,5-di-tert-butylphenol and a tetrachlorinated dienone derivative, suggesting competitive electrophilic substitution and oxidation pathways .

Table 2: Halogenation Outcomes

*Yield reported for dibrominated product; dienone yield not quantified.

Ortho-Arylation Reactions

3,5-DTBP undergoes ortho-arylation with aryllead(IV) triacetates, yielding hindered 2-arylphenols. The mechanism involves covalent aryl(aryloxy)lead intermediates rather than free radicals .

Key Products :

-

2-Aryl-3,5-di-tert-butylphenols : Formed via single arylation.

-

2,6-Diaryl-3,5-di-tert-butylphenols : Achieved through sequential arylation .

Oxidation and Rearrangement

Oxidation of 3,5-DTBP derivatives can lead to quinone methides or dienones. For example:

-

Nitration intermediates such as 3,5-di-tert-butyl-6-nitrocyclohexa-2,4-dienone form transiently before tautomerizing to stable nitrophenols .

Reactivity Insights

常见问题

Basic Questions

Q. What are the key physicochemical properties of 3,5-Di-tert-butylphenol relevant to experimental design?

- Answer: The compound (CAS 1138-52-9) has a molecular weight of 206.32 g/mol, melting point range of 87–91°C, and a density of 0.932 g/cm³. Its SMILES string is CC(C)(C)c1cc(O)cc(c1)C(C)(C)C, with a phenol core substituted by two bulky tert-butyl groups at the 3 and 5 positions. These steric features influence solubility and reactivity, necessitating solvents like DMSO for dissolution (37°C heating and sonication recommended). Stability requires storage at -80°C (6 months) or -20°C (1 month) .

Q. How is this compound synthesized, and what are the critical steps in its chlorination?

- Answer: Chlorination with 1-chlorobenzotriazole yields 3,5-di-tert-butyl-2,4-dichlorophenol. Key steps include:

- Isomer selectivity: Initial monochlorination favors the 4-chloro isomer due to steric hindrance at the 2-position.

- Tautomer formation: The dichlorinated product exists as a keto tautomer (la), confirmed via X-ray crystallography (space group P1, Z = 4, bond lengths ~1.22 Å for C=O).

- Validation: NMR (¹³C δCO ~179.9 ppm), IR (νCO ~1665 cm⁻¹), and UV (λmax 257 nm) distinguish la from earlier proposed structures .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer: Classified as a skin corrosive (Category 1B) with WGK 3 aquatic toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Waste disposal must comply with hazardous chemical protocols. Acute toxicity studies report an LD50 of 800 mg/kg in rats .

Advanced Research Questions

Q. What spectroscopic techniques resolve structural ambiguities in chlorinated derivatives?

- Answer:

- ¹³C NMR: Differentiation of keto vs. enol tautomers via carbonyl shifts (δCO <190 ppm for cyclohexadienones; >190 ppm for quinones).

- X-ray crystallography: Resolved the keto tautomer (la) with unit cell parameters a = 1052.6 pm, β = 95.13°, confirming sp² hybridization at the carbonyl carbon .

- IR/UV correlation: Asymmetric quinones (e.g., la) show νCO ~1665 cm⁻¹ and λmax 257 nm, while ortho-dienones absorb at ~1680 cm⁻¹ and λmax 320–330 nm .

Q. How do researchers address contradictions in NMR and UV data for tautomeric identification?

- Answer: Discrepancies arise from solvent polarity (CDCl₃ vs. CCl₄) and measurement techniques (Nujol mull vs. KBr pellet). Crystallography is definitive: la’s planar carbonyl group and bond angles (C-O-C ~120°) confirm the keto form, overriding earlier NMR-based hypotheses .

Q. What molecular mechanisms underlie this compound’s anti-biofilm activity?

- Answer: At 100 µg/mL, it disrupts Candida biofilms via:

- Membrane damage: Propidium iodide uptake confirms permeability changes.

- ROS induction: Elevated intracellular ROS (e.g., hydroxyl radicals) triggers apoptosis.

- Gene suppression: In Streptococcus mutans, 4–8-fold downregulation of gtfB/C/D (glucosyltransferases) and comDE (quorum sensing) via RT-qPCR .

Q. How does steric hindrance influence tautomeric equilibrium in chlorinated derivatives?

- Answer: The tert-butyl groups restrict rotation, stabilizing the keto tautomer (la) over enol forms. Crystal packing analysis (P1 space group) shows minimal intermolecular H-bonding, favoring intramolecular stabilization of the carbonyl group .

Q. What in silico approaches validate this compound’s interaction with COX-2?

- Answer: Molecular docking (ΔG ~-8.2 kcal/mol) and dynamics simulations (RMSD <2 Å over 100 ns) confirm binding to COX-2’s active site. ADMET profiling indicates low hepatotoxicity (class IV) and high membrane permeability .

Q. How is this compound quantified in environmental matrices?

- Answer: GC/MS-SIM after steam distillation extraction achieves detection limits <0.1 ppb. Co-eluting isomers (e.g., 2,4-DTBP) are resolved using retention indices and mass fragmentation patterns (m/z 206 → 191 for tert-butyl loss) .

Q. What experimental designs mitigate batch variability in biological assays?

属性

IUPAC Name |

3,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWSNKPLZUXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061558 | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Matrix Scientific MSDS] | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1138-52-9 | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SMH8G9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。